Dibenzyldimethylammonium methyl sulphate

Thiamine transport inhibition Quaternary ammonium SAR Rat hepatocyte assay

Dibenzyldimethylammonium methyl sulphate (DBDMA-MS; CAS 74070-70-5; MW 337.43; C₁₇H₂₃NO₄S) is a quaternary ammonium compound (QAC) bearing two benzyl groups and two methyl groups on the central nitrogen, with methyl sulphate as the counterion. Unlike mono-benzyl or tetra-alkyl QACs, the dual-benzyl architecture confers a distinctive balance of lipophilicity (ACD/LogP = -0.90; ACD/LogD at pH 7.4 = -0.9) and moderate molecular weight (cation MW that places it near the threshold for significant biliary excretion.

Molecular Formula C17H23NO4S
Molecular Weight 337.4 g/mol
CAS No. 74070-70-5
Cat. No. B12661197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyldimethylammonium methyl sulphate
CAS74070-70-5
Molecular FormulaC17H23NO4S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.COS(=O)(=O)[O-]
InChIInChI=1S/C16H20N.CH4O4S/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;1-5-6(2,3)4/h3-12H,13-14H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyBLHUAXIDWCQEPL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyldimethylammonium Methyl Sulphate (CAS 74070-70-5): Procurement-Relevant Baseline for a Dual-Benzyl Quaternary Ammonium Salt


Dibenzyldimethylammonium methyl sulphate (DBDMA-MS; CAS 74070-70-5; MW 337.43; C₁₇H₂₃NO₄S) is a quaternary ammonium compound (QAC) bearing two benzyl groups and two methyl groups on the central nitrogen, with methyl sulphate as the counterion . Unlike mono-benzyl or tetra-alkyl QACs, the dual-benzyl architecture confers a distinctive balance of lipophilicity (ACD/LogP = -0.90; ACD/LogD at pH 7.4 = -0.9) and moderate molecular weight (cation MW 226) that places it near the threshold for significant biliary excretion [1][2]. This compound serves three principal roles in scientific and industrial settings: (i) a phase-transfer catalyst (PTC) in organic synthesis, (ii) a structure-directing agent (SDA) for zeolite synthesis, and (iii) a lipophilic cation probe in membrane bioenergetics. Its methyl sulphate counterion distinguishes it from the more common halide salts in terms of thermal stability, hygroscopicity, and compatibility with non-aqueous reaction media [3].

Why Generic Substitution of Dibenzyldimethylammonium Methyl Sulphate Fails: Key Procurement Risks


Simply interchanging DBDMA methyl sulphate with other QACs such as tetrabutylammonium salts, benzalkonium chlorides, or even DBDMA halides carries quantifiable performance risks. The counterion identity (methyl sulphate vs. bromide vs. chloride) directly impacts thermal stability, water content, and reactivity in anhydrous systems [1]. The dual-benzyl substitution pattern cannot be replicated by mono-benzyl or tetra-alkyl QACs: DBDMA was the most potent competitive inhibitor of thiamine transport among all quaternary ammonium compounds tested, outperforming phenyltrimethylammonium, tetramethylammonium, cetyltrimethylammonium, and benzyltrimethylammonium [2]. In zeolite synthesis, substituting hexamethonium for DBDMA changes the molecular shape selectivity of the resulting EUO catalyst because DBDMA directs aluminium atoms away from the 10-membered ring channels, whereas hexamethonium does not [3]. Even exchanging the counterion from methyl sulphate to bromide alters the compound's molecular weight, solubility, and suitability for non-aqueous applications. These differences are not marginal; they translate into divergent experimental outcomes, making informed procurement based on the specific salt form and cation architecture essential rather than optional.

Product-Specific Quantitative Evidence Guide for Dibenzyldimethylammonium Methyl Sulphate (CAS 74070-70-5)


Thiamine Transport Inhibition Potency: DBDMA vs. Phenyltrimethylammonium, Tetramethylammonium, Cetyltrimethylammonium, and Benzyltrimethylammonium

In a head-to-head comparison of thiamine uptake inhibition in isolated rat hepatocytes, the dibenzyldimethylammonium ion (DBDMA) was identified as the most potent inhibitor among all quaternary ammonium compounds examined. The rank order was: DBDMA > benzyltrimethylammonium > cetyltrimethylammonium > phenyltrimethylammonium > tetramethylammonium. DBDMA at 10 µM almost completely inhibited thiamine uptake, with kinetic analysis confirming competitive inhibition and very high affinity for the thiamine carrier binding site [1]. Notably, the presence of two phenyl (benzyl) groups in DBDMA conferred greater potency than a single phenyl group, and lipophilicity alone did not predict affinity—the specific spatial arrangement of aromatic rings was critical [2].

Thiamine transport inhibition Quaternary ammonium SAR Rat hepatocyte assay Competitive inhibition

Membrane Potential Probe Selectivity: DBDMA vs. Tetraphenylphosphonium (TPP⁺) in Saccharomyces cerevisiae

A direct comparative study in Saccharomyces cerevisiae demonstrated that DBDMA uptake proceeds exclusively via the inducible thiamine transport system, whereas tetraphenylphosphonium (TPP⁺) does not utilize this pathway and instead distributes passively according to the membrane potential [1]. Consequently, DBDMA accumulation reflects both membrane potential and thiamine transporter activity, introducing a confounding variable absent with TPP⁺. Under controlled conditions, TPP⁺ distribution reliably tracked expected membrane potential changes (depolarization by proton conductors, K⁺; hyperpolarization by Ca²⁺), while DBDMA uptake was completely inhibited by thiamine disulfide, a competitive inhibitor of thiamine transport [2]. TPP⁺-based measurements indicated a minimum transmembrane electrical potential of -60 to -70 mV (inside negative) in Na⁺-rich mycelium of Neocosmospora vasinfecta, whereas DBDMA could not provide an unambiguous potential reading due to its transporter-mediated uptake [3].

Membrane potential measurement Lipophilic cation probe Yeast bioenergetics Thiamine transport system

Zeolite Structure-Directing Selectivity: DBDMA vs. Hexamethonium (HM) for EUO Framework Synthesis

DBDMA cations direct the synthesis of all-silica zeolites to either zeolite Beta or ZSM-50 (EUO framework topology) depending on concentration, while mono-fluoro derivatives of DBDMA further modulate crystallization outcomes [1]. In a direct comparison, EUO-type zeolites crystallized with DBDMA as the SDA exhibited different molecular shape selectivity in decane isomerization and hydrocracking compared with those synthesized using hexamethonium (HM): catalytic sites in DBDMA-directed EUO are located in more spacious cavities, and framework aluminium atoms are absent from the 10-membered ring channels [2]. A patent-based process using DBDMA achieved EUO zeolites with an Si/Al ratio between 5 and 50, enabling tailored catalyst acidity for C8-aromatic isomerization; zeolites with Si/Al <50 synthesized with DBDMA were more active and more selective than those with Si/Al >50 [3]. For pure-silica ZSM-50, DBDMA enables synthesis at SiO₂/Al₂O₃ >250 with high reproducibility and purity [4].

Zeolite synthesis Structure-directing agent EUO framework Molecular shape selectivity C8-aromatic isomerization

Biliary Excretion Profile: DBDMA vs. Trimethylphenylammonium and Tribenzylmethylammonium in the Rat

In a systematic study of ten monoquaternary ammonium cations in bile-duct-cannulated rats, dibenzyldimethylammonium (DBDMA, cation MW 226) exhibited an excretion profile intermediate between low-MW and high-MW analogs: it was excreted in roughly equal amounts in urine and faeces, in contrast to trimethylphenylammonium (MW 136), which was excreted mainly in urine, and tribenzylmethylammonium (MW 302), which was excreted mainly in faeces [1]. The biliary excretion of DBDMA exceeded the 10%-of-dose threshold, consistent with the finding that cations with MW 173–302 undergo >10% biliary excretion, whereas those with MW <164 (e.g., trimethylphenylammonium at MW 136) undergo <10% [2]. DBDMA was excreted largely unchanged, without appreciable metabolism, distinguishing it from compounds such as 3-hydroxyphenyltrimethylammonium and cetyltrimethylammonium, which were substantially metabolized [3].

Biliary excretion Molecular weight threshold Quaternary ammonium pharmacokinetics Hepatobiliary disposition

Cellulose Derivatization Efficiency: DBDMA Fluoride (BMAF) vs. Tetrabutylammonium Fluoride (TBAF) in DMSO

In a direct comparison of cellulose solvent systems, dibenzyldimethylammonium fluoride hydrate (BMAF-0.1H₂O) in DMSO yielded higher degrees of substitution (DS) for cellulose esters (acetate, butanoate, hexanoate) than tetrabutylammonium fluoride trihydrate (TBAF-3H₂O) in DMSO [1]. The critical advantage stems from the near-anhydrous nature of BMAF (only 0.1 H₂O per ion pair vs. 3 H₂O for TBAF), which reduces water-mediated side reactions and preserves fluoride ion basicity essential for cellulose activation. Thermogravimetric analysis confirmed superior thermal stability of BMAF-0.1H₂O relative to TBAF-3H₂O [2]. For cellulose etherification (allyl, benzyl, carboxymethyl), BMAF-0.1H₂O/DMSO achieved DS values similar to TBAF-3H₂O/DMSO, despite the 30-fold difference in water content, demonstrating that BMAF delivers equivalent etherification performance with far less water—a critical factor for water-sensitive derivatization reactions [3]. Notably, the tetramethylammonium analog (TMAF) failed to dissolve cellulose entirely, underscoring the essential role of the dual-benzyl architecture [4].

Cellulose acylation Degree of substitution Quaternary ammonium electrolyte Biopolymer dissolution Anhydrous fluoride source

Best-Fit Research and Industrial Application Scenarios for Dibenzyldimethylammonium Methyl Sulphate (CAS 74070-70-5)


Thiamine Transporter Pharmacology: Reference Inhibitor for Competitive Binding Studies

DBDMA methyl sulphate is the preferred high-affinity competitive inhibitor for characterizing thiamine transporter kinetics in mammalian hepatocytes and yeast model systems. Its potency exceeds all other tested QACs, enabling robust IC₅₀ determination and binding site mapping at low micromolar concentrations. Using DBDMA at 10 µM achieves near-complete inhibition of thiamine uptake, establishing a reproducible positive control for transporter inhibition assays that weaker analogs such as tetramethylammonium or cetyltrimethylammonium cannot provide [1]. Researchers should select the methyl sulphate salt for aqueous compatibility in cell-based assays, noting that the bromide salt may introduce halide-related cytotoxicity artifacts at higher concentrations.

EUO-Type Zeolite Synthesis for Shape-Selective Hydrocarbon Isomerization Catalysis

When the catalytic objective requires EUO zeolites with active sites located in 12-MR side pockets rather than 10-MR channels—critical for branched vs. linear product selectivity in decane isomerization and C8-aromatic processing—DBDMA methyl sulphate is the documented SDA of choice. It enables synthesis of ZSM-50 (SiO₂/Al₂O₃ >250) for high-silica applications or EUO zeolites with tunable Si/Al ratios (5–50) for acidity control [2]. The ability to switch between zeolite Beta and ZSM-50 by adjusting DBDMA concentration provides formulation flexibility unavailable with traditional SDAs like hexamethonium [3]. Patent literature confirms that DBDMA-directed EUO catalysts with Si/Al <50 outperform higher-ratio variants in both activity and selectivity for C8-aromatic isomerization [4].

Anhydrous Cellulose Derivatization: High-DS Ester Synthesis with Low-Water Electrolyte Systems

For cellulose acetate, butanoate, and hexanoate production requiring high degrees of substitution with minimal hydrolysis side reactions, DBDMA fluoride (readily prepared from the methyl sulphate precursor via ion exchange) in DMSO outperforms the wetter TBAF-3H₂O system [5]. The near-anhydrous nature of BMAF-0.1H₂O preserves fluoride basicity and reduces water-mediated ester cleavage, yielding systematically higher DS values for ester products. For cellulose etherification (allyl, benzyl, carboxymethyl cellulose), BMAF/DMSO matches TBAF/DMSO performance while using 30-fold less water—a critical advantage when water-sensitive reagents or anhydrous conditions are mandated [6]. Procurement of the methyl sulphate salt provides the versatile precursor for generating the active fluoride form in situ.

Hepatobiliary Disposition Studies: Metabolic Stability Reference for Quaternary Ammonium Pharmacokinetics

DBDMA methyl sulphate serves as a metabolically stable, non-metabolized reference cation for studying the molecular weight dependence of biliary excretion. Its MW of 226 (cation) places it precisely at the established threshold (~200 ± 50) where biliary excretion transitions from <10% to >10% of dose, making it an ideal probe for calibrating in vitro-to-in vivo extrapolation models of hepatobiliary transport [7]. Unlike cetyltrimethylammonium or 3-hydroxyphenyltrimethylammonium, which undergo appreciable metabolism, DBDMA is excreted largely unchanged, simplifying mass balance calculations and eliminating metabolite-related analytical interference [8]. Its roughly equal partitioning between urinary and faecal excretion provides a balanced reference profile for comparing compounds that preferentially undergo either renal or biliary elimination.

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